molecular formula C12H15NO4 B7967680 tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate

tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate

Cat. No.: B7967680
M. Wt: 237.25 g/mol
InChI Key: WSRXACNIQCOCDJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate is a chemical intermediate designed exclusively for research and development applications in laboratory settings. This compound is part of a class of carbamate-protected anilines that are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry . Its molecular structure, featuring both a formyl and a protected amine group, makes it a versatile precursor for constructing more complex molecules. Its primary research value lies in its role in the synthesis of novel active pharmaceutical ingredients (APIs) . Compounds with similar carbamate and formylphenol motifs are investigated in the development of bifunctional therapeutic agents, such as proteolysis targeting chimeras (PROTACs), which are used to target specific proteins for degradation within cells . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, allowing for selective reactions at other sites, such as the aldehyde, during multi-step synthetic pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

tert-butyl N-(4-formyl-3-hydroxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-5-4-8(7-14)10(15)6-9/h4-7,15H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRXACNIQCOCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl (4-(Hydroxymethyl)-3-Hydroxyphenyl)carbamate

  • Starting Material : 4-(Hydroxymethyl)-3-hydroxyaniline.

  • Protection : Boc₂O (1.1 equiv) in THF with TEA (2.0 equiv) at 0°C→25°C for 12 hours.

  • Intermediate Isolation : The product is purified via column chromatography (hexane/ethyl acetate).

Oxidation to Formyl Group

Method A: Pyridinium Chlorochromate (PCC)

  • Conditions : PCC (1.2 equiv), sodium acetate (0.1 equiv) in dichloromethane (DCM) at 25°C for 1 hour.

  • Yield : 70% (observed in tert-butyl (4-formylbenzyl)carbamate synthesis).

  • Advantages : Mild conditions compatible with acid-sensitive Boc groups.

Method B: Manganese(IV) Oxide (MnO₂)

  • Conditions : MnO₂ (7.8 equiv) in DCM at 20°C for 16 hours.

  • Yield : 80% (reported for analogous aldehydes).

  • Limitations : Requires stoichiometric MnO₂ and extended reaction times.

Reductive Amination and Subsequent Boc Protection

For substrates where the amine is introduced post-formylation, reductive amination offers an alternative pathway:

Step 1: Formylation of 3-Hydroxybenzaldehyde Derivatives

  • Reagents : Vilsmeier-Haack reagent (POCl₃/DMF) or Duff reaction (hexamine/HCOOH).

  • Product : 4-Formyl-3-hydroxybenzaldehyde.

Step 2: Reductive Amination

  • Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 4–5 (acetic acid buffer).

  • Intermediate : 4-Formyl-3-hydroxyaniline.

Step 3: Boc Protection

  • As described in Section 1.

Overall Yield : ~50–60% (estimated due to multi-step inefficiencies).

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Direct Boc ProtectionBoc₂O, TEATHF, 25°C, 6h70–80%Fewer stepsLimited precursor availability
PCC OxidationPCC, NaOAcDCM, 25°C, 1h70%Fast, mildRequires anhydrous conditions
MnO₂ OxidationMnO₂DCM, 20°C, 16h80%High yieldExcess reagent, long reaction time
Reductive AminationNaBH₃CN, Boc₂OMeOH, pH 4–550–60%Flexible starting materialsMulti-step, lower overall yield

Optimization and Industrial-Scale Considerations

Solvent Selection

  • Dichloromethane (DCM) : Preferred for MnO₂/PCC oxidations due to inertness and ease of removal.

  • Tetrahydrofuran (THF) : Ideal for Boc protections, enhancing reagent solubility.

Temperature Control

  • Oxidation reactions proceed efficiently at 20–25°C, avoiding side reactions (e.g., over-oxidation to carboxylic acids).

  • Boc protections benefit from gradual warming (0°C→25°C) to minimize exothermic side reactions.

Workup and Purification

  • Filtration through Celite : Critical for removing MnO₂ residues post-oxidation.

  • Acid-Base Extraction : Used to isolate Boc-protected compounds from unreacted starting materials.

Stereochemical and Functional Group Considerations

The phenolic hydroxyl group’s acidity (pKa ~10) necessitates protection during strong base exposure. Temporary silylation (e.g., TBSCl) or methylation may be employed, though deprotection must avoid compromising the formyl group .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate has shown promise in pharmaceutical applications due to its potential biological activities:

  • Antioxidant Properties: The phenolic structure suggests that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Activity: Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.
  • Antimicrobial Activity: Its structure indicates potential interactions with microbial targets, although further studies are required to confirm these effects.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, such as:

  • Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
  • Functionalization: The presence of reactive groups enables functionalization at specific sites on the molecule.

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of related compounds:

  • Study on Antioxidant Activity: Research indicates that compounds with similar structures exhibit significant antioxidant properties, which could be leveraged in developing new therapeutic agents.
  • Anti-inflammatory Effects: Studies have shown that derivatives of phenolic compounds can reduce inflammation markers in vitro and in vivo models.
  • Neuroprotective Effects: Some derivatives have demonstrated protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation.

Mechanism of Action

The mechanism of action of tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and downstream biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Formyl and Hydroxyl Groups

(a) tert-Butyl (4-formylpyridin-3-yl)carbamate (CAS 893423-62-6)
  • Structure : Replaces the phenyl ring with a pyridine ring, retaining the formyl group at position 3.
  • Key Differences : The pyridine ring introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capabilities compared to the phenyl analog. This may influence solubility and reactivity in nucleophilic substitutions.
  • Similarity Score : 0.84 .
(b) (4-Formyl-phenyl)-carbamic acid tert-butyl ester (CAS 176980-36-2)
  • Structure : Lacks the hydroxyl group at position 3 but retains the formyl group at position 4 on the phenyl ring.
  • Similarity Score : 0.72 .
(c) tert-Butyl (3-formylphenyl)carbamate (CAS 144072-30-0)
  • Key Differences : Altered regiochemistry of the formyl group may affect steric hindrance and electronic distribution, influencing reactivity in coupling reactions.
  • Similarity Score : 0.72 .

Carbamates with Hydroxyl or Chloro Substituents

(a) (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
  • Structure : Features a biphenyl group and a hydroxyl group on an aliphatic chain.
(b) tert-Butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)
  • Structure : Chloro substituent on a phenethyl group instead of formyl/hydroxyl on phenyl.
  • Key Differences : The electron-withdrawing chloro group increases stability toward nucleophilic attack but reduces electrophilicity compared to the formyl group. Molecular weight: 255.74 g/mol .

Bicyclic and Aliphatic Carbamates

(a) tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
  • Structure : Incorporates a bicyclo[2.2.2]octane ring system with a formyl group.
  • Applications include chiral building blocks in drug synthesis .
(b) (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS 167216-17-3)
  • Structure : Aliphatic carbamate with a hydroxyl group on a butyl chain.
  • Key Differences: The aliphatic hydroxyl group (pKa ~16–18) is less acidic than the phenolic -OH in the target compound (pKa ~9–10). Molecular weight: 189.25 g/mol .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Reference
tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate Not provided C₁₂H₁₅NO₄ (est.) ~237.25 (est.) 4-CHO, 3-OH High electrophilicity at CHO; H-bonding
tert-Butyl (4-formylpyridin-3-yl)carbamate 893423-62-6 C₁₁H₁₄N₂O₃ 222.24 Pyridine, 4-CHO Enhanced solubility in polar solvents
tert-Butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 4-Cl, phenethyl Stable under acidic conditions
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate 167216-17-3 C₉H₁₉NO₃ 189.25 Aliphatic -OH Lower acidity; esterification potential

Biological Activity

tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular processes. Research indicates that this compound exhibits enzyme inhibition and antimicrobial properties , making it a candidate for further investigation in drug development and therapeutic applications.

The mechanism of action involves reversible binding to enzyme active sites, which alters enzyme function and leads to downstream effects on metabolic pathways. The specific interactions depend on the structural features of the compound, particularly the formyl and hydroxy groups, which enhance its binding affinity to target enzymes.

Carbamates like this compound are known to affect various biochemical pathways. They can inhibit detoxification enzymes, leading to increased levels of reactive oxygen species (ROS), which may influence cellular metabolism and gene expression.

Table 1: Summary of Biological Activities and Effects

Activity TypeMechanism of ActionModel Organism/Cell LineConcentration RangeObserved Effects
Enzyme InhibitionReversible binding to active sitesVarious in vitro modelsµM levelsIncreased ROS levels; altered metabolism
Antimicrobial EffectsInteraction with microbial enzymesBacterial strainsTo be determinedInhibition of microbial growth
Gene ExpressionModulation of transcription factorsHEK 293T cells50 nM - 1000 nMDownregulation of target genes

Case Studies

  • Enzyme Inhibition Studies : In vitro studies have shown that this compound inhibits specific enzymes involved in detoxification processes. This inhibition leads to an accumulation of ROS, which can trigger stress responses in cells.
  • Antimicrobial Activity : Preliminary results indicate that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve interference with microbial enzyme function, which disrupts metabolic processes essential for bacterial survival.
  • Gene Expression Modulation : Research utilizing HEK 293T cell lines demonstrated that treatment with this compound resulted in downregulation of genes associated with oxidative stress response pathways, suggesting a potential therapeutic application in diseases characterized by oxidative damage.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability may be influenced by its chemical structure and the presence of functional groups that affect solubility and permeability through biological membranes.

Q & A

Q. What are the common synthetic routes for tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection strategies. A representative method involves reacting a phenolic amine precursor with di-tert-butyl dicarbonate (Boc₂O) under inert atmospheres (e.g., N₂) in dichloromethane (DCM) at low temperatures (-78°C). Subsequent coupling reactions with halogenated pyrimidines or aryl halides are performed using catalysts like Pd(PPh₃)₂Cl₂ and CuI in solvents such as THF or DMAc .

Q. How is the structural integrity of this compound confirmed?

Characterization relies on spectroscopic methods:

  • NMR : To verify the presence of tert-butyl groups (δ ~1.4 ppm in 1^1H NMR) and aromatic/formyl protons.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular weight (e.g., observed m/z 469 [M+H]⁺ in intermediates) .
  • Chromatography : Column chromatography (silica gel, eluents like EtOAc/hexane) ensures purity .

Q. What safety precautions are essential when handling this compound?

While specific hazards vary, general protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats.
  • Fire Safety : Dry chemical or alcohol-resistant foam for extinguishing; avoid water due to potential reactive byproducts (e.g., CO, NOx) .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized during synthesis?

Catalyst selection and reaction conditions critically impact yields. For example:

  • Catalyst Loading : Pd(PPh₃)₂Cl₂ (0.5–1 mol%) and CuI (10 mol%) in THF improve Sonogashira or Buchwald-Hartwig couplings .
  • Temperature Control : Stirring at 80°C for 12–24 hours enhances nucleophilic substitution with aryl halides .
  • Solvent Choice : Polar aprotic solvents (e.g., DMAc) facilitate solubility of intermediates .

Q. What strategies mitigate byproduct formation in multi-step syntheses?

  • Inert Atmospheres : N₂ or Ar prevents oxidation of sensitive intermediates (e.g., amines) .
  • Purification : Sequential column chromatography (gradient elution) separates regioisomers.
  • Acid/Base Quenching : Adjusting pH during workup (e.g., HCl/NaOH) removes unreacted starting materials .

Q. How are air- or moisture-sensitive intermediates managed in large-scale reactions?

  • Schlenk Techniques : Use of flame-dried glassware and cannula transfers under N₂.
  • Drying Agents : Anhydrous Na₂SO₄ or MgSO₄ for organic phases.
  • Low-Temperature Storage : Intermediates like Boc-protected amines are stored at -20°C to prevent degradation .

Q. What analytical methods resolve contradictions in reported reaction yields?

  • Reproducibility Checks : Validate literature procedures with controlled parameters (e.g., catalyst batch, solvent purity).
  • In Situ Monitoring : TLC or HPLC tracks reaction progress to identify kinetic bottlenecks.
  • Byproduct Analysis : High-resolution MS or 13^{13}C NMR detects trace impurities from side reactions (e.g., over-oxidation of formyl groups) .

Q. How can thermal decomposition products be safely characterized?

  • Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Captures volatile byproducts (e.g., CO, NOx) mentioned in SDS .
  • FT-IR Spectroscopy : Monitors functional group stability under heating .

Methodological Notes

  • Synthetic Optimization : Pilot small-scale reactions (1–5 mmol) before scaling up to minimize reagent waste.
  • Data Cross-Validation : Compare NMR shifts and MS data with structurally similar tert-butyl carbamates (e.g., tert-butyl (4-bromophenyl)carbamate) to confirm assignments .
  • Safety Compliance : Align handling protocols with GHS classifications (e.g., H315 for skin irritation) and regional regulations (e.g., OSHA, EU directives) .

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